REACTION_CXSMILES
|
CN(C=O)C.C([N:9]1[CH2:14][C:13](=[O:15])[N:12]([C:16](=[O:18])[CH3:17])[CH2:11][C:10]1=[O:19])(=O)C.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=O)[CH:21]=1.CC(C)([O-])C.[K+]>C(O)(C)(C)C.O>[C:16]([N:12]1[CH2:11][C:10](=[O:19])[NH:9][C:14](=[CH:26][C:22]2[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=2)[C:13]1=[O:15])(=[O:18])[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CN(C(C1)=O)C(C)=O)=O
|
Name
|
|
Quantity
|
12.84 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Warm to room temperature
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
Wash with water three times
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(C(NC(C1)=O)=CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |